1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, pyrazole, triazole, and carbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Synthesis of the pyrazole ring via condensation reactions.
- Construction of the triazole ring using azide-alkyne cycloaddition.
- Coupling of the carbohydrazide moiety with the triazole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for diverse modifications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C24H20F2N10O2 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-[1-(3,4-difluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethylidene]amino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C24H20F2N10O2/c1-13-10-14(2)35(31-13)12-19(16-8-9-17(25)18(26)11-16)28-30-24(37)20-21(15-6-4-3-5-7-15)36(34-29-20)23-22(27)32-38-33-23/h3-11H,12H2,1-2H3,(H2,27,32)(H,30,37)/b28-19+ |
InChI Key |
DRZFERZQDRPCJJ-TURZUDJPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N\NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)/C5=CC(=C(C=C5)F)F)C |
Canonical SMILES |
CC1=CC(=NN1CC(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)C5=CC(=C(C=C5)F)F)C |
Origin of Product |
United States |
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